molecular formula C16H11ClINO2 B6044318 N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide

N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B6044318
M. Wt: 411.62 g/mol
InChI Key: OYVXKLABQRHWSX-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide is an organic compound belonging to the class of benzofurans This compound is characterized by the presence of a benzofuran ring substituted with a carboxamide group, a chloro, and an iodo substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the carboxamide group. The chloro and iodo substituents are then introduced through halogenation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClINO2/c1-9-11-4-2-3-5-14(11)21-15(9)16(20)19-13-7-6-10(18)8-12(13)17/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVXKLABQRHWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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